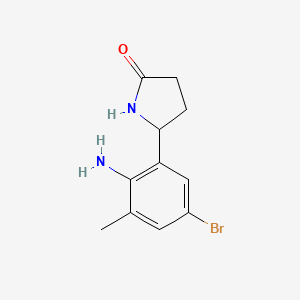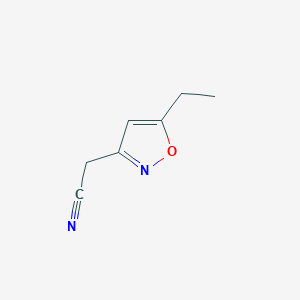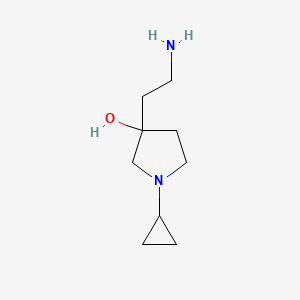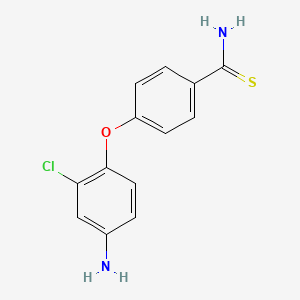
2-Amino-1-(pyridin-2-yl)propane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-1-(pyridin-2-yl)propane-1,3-diol is an organic compound with a molecular formula of C8H12N2O2 It is a derivative of propane-1,3-diol with an amino group and a pyridinyl group attached to the carbon chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(pyridin-2-yl)propane-1,3-diol typically involves the reaction of pyridine derivatives with appropriate reagents. One common method involves the catalytic hydrogenation of 5-oxime-1,3-dioxane, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of catalysts such as palladium on carbon and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product.
化学反应分析
Types of Reactions
2-Amino-1-(pyridin-2-yl)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction can produce various amines or alcohols. Substitution reactions can lead to the formation of new carbon-nitrogen or carbon-oxygen bonds, resulting in a diverse array of products.
科学研究应用
2-Amino-1-(pyridin-2-yl)propane-1,3-diol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Amino-1-(pyridin-2-yl)propane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The pyridinyl group can participate in π-π interactions and other non-covalent interactions, further modulating the compound’s biological activity.
相似化合物的比较
Similar Compounds
2-Amino-1,3-propanediol: This compound lacks the pyridinyl group and has different chemical and biological properties.
2-Amino-2-(hydroxymethyl)propane-1,3-diol: Similar in structure but with an additional hydroxymethyl group, leading to different reactivity and applications.
Pyridine derivatives: Compounds with similar pyridinyl groups but different substituents on the carbon chain.
Uniqueness
2-Amino-1-(pyridin-2-yl)propane-1,3-diol is unique due to the presence of both an amino group and a pyridinyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
分子式 |
C8H12N2O2 |
|---|---|
分子量 |
168.19 g/mol |
IUPAC 名称 |
2-amino-1-pyridin-2-ylpropane-1,3-diol |
InChI |
InChI=1S/C8H12N2O2/c9-6(5-11)8(12)7-3-1-2-4-10-7/h1-4,6,8,11-12H,5,9H2 |
InChI 键 |
XAHKBXXOJJUZQG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C(C(CO)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(tert-Butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13204357.png)
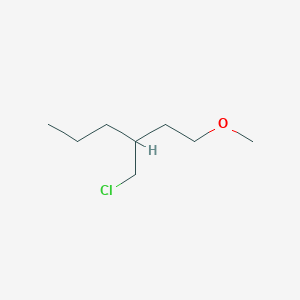

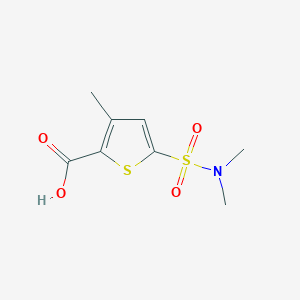
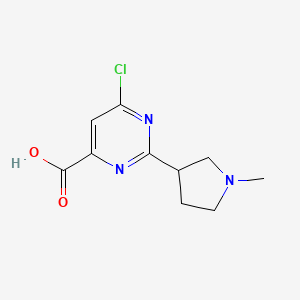
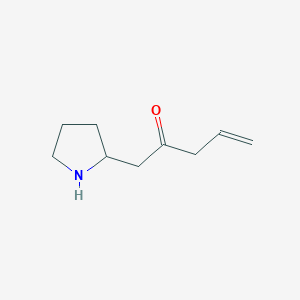
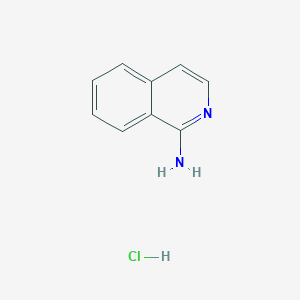
![3-{[(Benzyloxy)carbonyl]amino}-3-(4-cyanophenyl)-2,2-dimethylpropanoic acid](/img/structure/B13204400.png)
